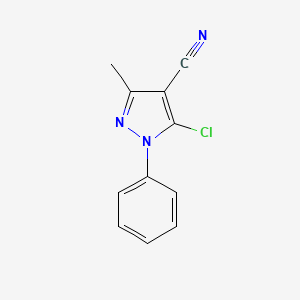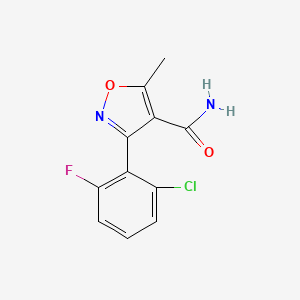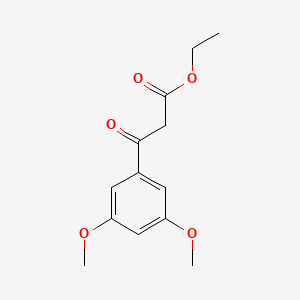
Disperse Red 97
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure features an azo group, which is responsible for its characteristic color, and a nitrile group, which contributes to its reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile typically involves a multi-step process One common method starts with the diazotization of 2,4-dinitroaniline, followed by coupling with N-(2-hydroxyethyl)anilineThe reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors with precise control over reaction parameters. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability. High-performance liquid chromatography (HPLC) and other analytical techniques are used to monitor the reaction progress and ensure product quality.
化学反应分析
Types of Reactions
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, leading to the formation of amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions include various amines, nitriles, and other substituted derivatives. These products have applications in different fields, including pharmaceuticals and materials science.
科学研究应用
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用机制
The mechanism of action of 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds. These interactions can affect cellular processes and pathways, making the compound useful in various applications .
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: Another compound with similar structural features but different reactivity and applications.
Dimethylformamide compound with (5Z)-2-(4-benzyl-1-piperazinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one: A complex compound with different functional groups and uses.
Uniqueness
What sets 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile apart is its unique combination of an azo group and a nitrile group, which gives it distinctive chemical properties and a wide range of applications. Its vibrant color and reactivity make it particularly valuable in the dye and pigment industry.
属性
CAS 编号 |
81367-85-3 |
|---|---|
分子式 |
C17H16N6O5 |
分子量 |
384.3 g/mol |
IUPAC 名称 |
3-[4-[(2,4-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H16N6O5/c18-8-1-9-21(10-11-24)14-4-2-13(3-5-14)19-20-16-7-6-15(22(25)26)12-17(16)23(27)28/h2-7,12,24H,1,9-11H2 |
InChI 键 |
DUZMRELVADTXFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCC#N)CCO |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCC#N)CCO |
Key on ui other cas no. |
81367-85-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1597916.png)






![N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide](/img/structure/B1597926.png)






